molecular formula C13H24O2 B075389 Methane, bis(cyclohexyloxy)- CAS No. 1453-21-0

Methane, bis(cyclohexyloxy)-

Cat. No. B075389
CAS RN: 1453-21-0
M. Wt: 212.33 g/mol
InChI Key: GZYYOTJXMDCAJN-UHFFFAOYSA-N
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Description

“Methane, bis(cyclohexyloxy)-” is a chemical compound with the molecular formula C13H24O2 . It is also known by other names such as 1,1’- [Methylenbis (oxy)]dicyclohexan, 1,1’- [Methylenebis (oxy)]dicyclohexane, and 1,1’- [Méthylènebis (oxy)]dicyclohexane .


Molecular Structure Analysis

The molecular structure of “Methane, bis(cyclohexyloxy)-” consists of 13 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 212.329 Da, and the monoisotopic mass is 212.177628 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “Methane, bis(cyclohexyloxy)-” are not available, methane and its derivatives generally undergo various reactions, including halogenation .


Physical And Chemical Properties Analysis

“Methane, bis(cyclohexyloxy)-” has an average mass of 212.329 Da and a monoisotopic mass of 212.177628 Da . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.

Safety And Hazards

While specific safety and hazard information for “Methane, bis(cyclohexyloxy)-” is not available, methane and its derivatives can be hazardous in high concentrations. They can become a severe hazard if accidental release, leaks, or transportation incidents occur .

Future Directions

The future directions of “Methane, bis(cyclohexyloxy)-” and similar compounds could involve their use in sustainable and decarbonized processes. Achieving sustainability and decarbonization of the downstream industry by integration with a methane-to-chemicals process may provide an opportunity to unlock the future for these technologies .

properties

CAS RN

1453-21-0

Product Name

Methane, bis(cyclohexyloxy)-

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

cyclohexyloxymethoxycyclohexane

InChI

InChI=1S/C13H24O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h12-13H,1-11H2

InChI Key

GZYYOTJXMDCAJN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OCOC2CCCCC2

Canonical SMILES

C1CCC(CC1)OCOC2CCCCC2

Other CAS RN

1453-21-0

Origin of Product

United States

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